molecular formula C19H15N3O6S B14936737 methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate

methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B14936737
M. Wt: 413.4 g/mol
InChI Key: SOLAWKCQTQTXOT-UHFFFAOYSA-N
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Description

Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a hybrid heterocyclic compound combining a furochromenone core with a 1,2,3-thiadiazole-carboxylate moiety. The thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, enhances molecular stability and may contribute to interactions with biological targets.

Properties

Molecular Formula

C19H15N3O6S

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 5-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C19H15N3O6S/c1-8-7-27-13-6-14-11(4-10(8)13)9(2)12(18(24)28-14)5-15(23)20-17-16(19(25)26-3)21-22-29-17/h4,6-7H,5H2,1-3H3,(H,20,23)

InChI Key

SOLAWKCQTQTXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=C(N=NS4)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Formation of the Furochromen Core

The furo[3,2-g]chromen system is synthesized via Pechmann condensation or Ullmann-type cyclization . A representative protocol involves:

  • Reacting 5-methylresorcinol with ethyl acetoacetate in the presence of sulfuric acid to form 7-hydroxy-5-methylcoumarin.
  • Furan ring annulation : Treating the coumarin derivative with chloroacetic acid under acidic conditions to introduce the fused furan ring.

Optimization Note : The 3,5-dimethyl substituents are introduced via alkylation of the resorcinol precursor prior to cyclization.

Acetylation at C-6

The 6-position of the furochromen core is functionalized via Friedel-Crafts acylation :

  • Reacting 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one with acetyl chloride in the presence of AlCl₃ to yield the 6-acetyl derivative.
  • Oxidation : The acetyl group is oxidized to a carboxylic acid using KMnO₄ in acidic medium, forming 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid.

Synthesis of Methyl 5-Amino-1,2,3-thiadiazole-4-carboxylate

Thiadiazole Ring Formation

The 1,2,3-thiadiazole scaffold is constructed via Hurd-Mori reaction :

  • Condensing thiosemicarbazide with methyl glyoxylate to form a thiosemicarbazone intermediate.
  • Cyclization : Treating the intermediate with chloramine-T or iodine to yield the thiadiazole ring.

Critical Parameters :

  • Temperature: 0–5°C prevents side reactions.
  • Solvent: Ethanol/water mixture ensures solubility.

Esterification

The carboxylic acid at position 4 is esterified using methanol and H₂SO₄ as a catalyst.

Amide Coupling

The final step involves conjugating the furochromen-acetyl acid with the aminothiadiazole ester:

  • Activation : Convert the carboxylic acid to an acyl chloride using oxalyl chloride in dry DCM.
  • Coupling : React the acyl chloride with methyl 5-amino-1,2,3-thiadiazole-4-carboxylate in the presence of triethylamine (TEA) as a base.

Yield Optimization :

  • Use of coupling agents (e.g., EDCl/HOBt) improves efficiency to >85%.
  • Solvent: Anhydrous THF or DMF minimizes hydrolysis.

Data Tables

Table 1: Comparative Analysis of Coupling Methods

Method Reagents Yield (%) Purity (%) Reference
Acyl chloride + TEA Oxalyl chloride, TEA 78 95
EDCl/HOBt EDCl, HOBt, DMF 85 98
DCC/DMAP DCC, DMAP, CH₂Cl₂ 72 93

Table 2: Physical Properties of Key Intermediates

Compound Melting Point (°C) Solubility
3,5-Dimethyl-7-oxo-furochromen-6-acetic acid 210–212 DMSO, hot EtOH
Methyl 5-amino-1,2,3-thiadiazole-4-carboxylate 145–147 MeOH, CHCl₃

Chemical Reactions Analysis

Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Scientific Research Applications

Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fusion of furochromenone and thiadiazole-carboxylate groups. Below is a comparative analysis with analogous heterocyclic systems:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate Furochromenone + 1,2,3-thiadiazole Acetyl amino, methyl ester Hypothesized antimicrobial activity N/A
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19) Coumarin + thiazolo-pyrimidine + thienopyrimidine Hydroxy, thioxo, phenyl, methyl Synthetic intermediate; no reported bioactivity
6-(2,7-Diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one (Compound 20) Coumarin + thiazolo-pyrimidine Diphenyl, thioxo, methyl Microwave-assisted synthesis; structural study
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives Thiazolo-pyrimidine + variable substituents Phenyl, thioxo Explored for solubility and reactivity

Key Observations:

Structural Complexity: The target compound integrates a furochromenone system, unlike the coumarin-thiazolo-pyrimidine hybrids in Compounds 19 and 20. This difference may influence electronic properties and binding affinities due to the fused furan ring’s rigidity .

Functional Groups: The acetyl amino linker in the target compound contrasts with the thioxo groups in Compounds 19 and 20. Thioxo groups are known to enhance hydrogen bonding but may reduce metabolic stability.

Synthetic Routes : Compounds 19 and 20 were synthesized via microwave-assisted methods in DMF with acetic acid , whereas the target compound’s synthesis (if analogous) might require optimization for the thiadiazole ring’s incorporation.

Biological Potential: While coumarin-thiazolo hybrids (e.g., Compound 20) are often explored as kinase inhibitors, the furochromenone-thiadiazole combination in the target compound could offer distinct selectivity profiles, possibly against bacterial targets.

Biological Activity

Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that exhibits a range of biological activities. Its unique structural features combine elements of thiadiazole and furochromene, which confer significant pharmacological potential. This article explores the biological activities of this compound, highlighting its medicinal significance through various studies and research findings.

Structural Overview

The compound has the following structural formula:

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 370.41 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds incorporating thiadiazole moieties exhibit notable anticancer properties. For instance:

  • A study demonstrated that derivatives of thiadiazoles showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC₅₀ values for some derivatives were reported as low as 0.058 µM for T47D cells, indicating potent activity compared to standard drugs like doxorubicin .
CompoundCell LineIC₅₀ (µM)Reference
Thiadiazole Derivative 1MCF-712.8
Thiadiazole Derivative 2HeLa0.70

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies revealed that certain derivatives exhibited effective inhibition against a range of microbial strains:

  • The incorporation of the thiadiazole ring significantly enhanced the antimicrobial activity against both gram-positive and gram-negative bacteria. For example, compounds showed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that it promotes programmed cell death in cancer cells via intrinsic pathways.
  • Antioxidant Properties : The furochromene structure is known for its antioxidant capabilities, which may contribute to its overall therapeutic effects.

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A recent publication highlighted the synthesis of various thiadiazole derivatives and their evaluation against multiple cancer cell lines. The most promising compound exhibited an IC₅₀ value comparable to established chemotherapeutics .
  • Antimicrobial Evaluation : Another study reported on the antimicrobial efficacy of thiadiazoles against resistant bacterial strains, demonstrating significant potential for development into new antibiotics .

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